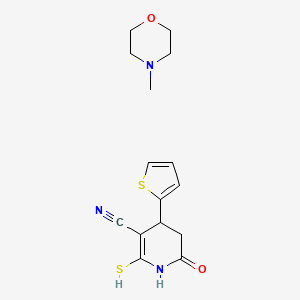![molecular formula C13H16ClN3O4 B5096583 2-[2-[2-(4-chlorophenoxy)acetyl]hydrazinyl]-2-oxo-N-propan-2-ylacetamide](/img/structure/B5096583.png)
2-[2-[2-(4-chlorophenoxy)acetyl]hydrazinyl]-2-oxo-N-propan-2-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-[2-(4-chlorophenoxy)acetyl]hydrazinyl]-2-oxo-N-propan-2-ylacetamide is an organic compound known for its diverse applications in scientific research. This compound is characterized by its complex structure, which includes a chlorophenoxy group, an acetyl hydrazine moiety, and an oxoacetamide group. It is used in various fields, including chemistry, biology, medicine, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-(4-chlorophenoxy)acetyl]hydrazinyl]-2-oxo-N-propan-2-ylacetamide typically involves multiple steps. One common method starts with the preparation of 4-chlorophenoxyacetyl chloride, which is then reacted with hydrazine to form the corresponding hydrazide. This intermediate is further reacted with isobutyryl chloride under controlled conditions to yield the final product.
-
Preparation of 4-chlorophenoxyacetyl chloride
Reagents: 4-chlorophenol, acetyl chloride
Conditions: Reflux in the presence of a base such as pyridine
-
Formation of hydrazide
Reagents: 4-chlorophenoxyacetyl chloride, hydrazine hydrate
Conditions: Stirring at room temperature
-
Final product formation
Reagents: Hydrazide, isobutyryl chloride
Conditions: Reflux in an organic solvent such as dichloromethane
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
2-[2-[2-(4-chlorophenoxy)acetyl]hydrazinyl]-2-oxo-N-propan-2-ylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in methanol
Substitution: Amines in the presence of a base like triethylamine
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
2-[2-[2-(4-chlorophenoxy)acetyl]hydrazinyl]-2-oxo-N-propan-2-ylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-[2-(4-chlorophenoxy)acetyl]hydrazinyl]-2-oxo-N-propan-2-ylacetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The pathways involved include the modulation of signaling cascades and gene expression.
Comparison with Similar Compounds
Similar Compounds
- **4-Chloro-2-[(2-chlorophenoxy)acetyl]amino]benzoic acid
- **2-{2-[(4-chlorophenoxy)acetyl]hydrazino}-N-isobutyl-2-oxoacetamide
- **2-{2-[(4-chlorophenoxy)acetyl]hydrazino}-2-oxoethyl (2-nitrophenyl)acetate
Uniqueness
Compared to similar compounds, 2-[2-[2-(4-chlorophenoxy)acetyl]hydrazinyl]-2-oxo-N-propan-2-ylacetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
IUPAC Name |
2-[2-[2-(4-chlorophenoxy)acetyl]hydrazinyl]-2-oxo-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O4/c1-8(2)15-12(19)13(20)17-16-11(18)7-21-10-5-3-9(14)4-6-10/h3-6,8H,7H2,1-2H3,(H,15,19)(H,16,18)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKOMXNJTSMWMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NNC(=O)COC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-[(2-Methoxy-5-nitrophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione](/img/structure/B5096504.png)
![dimethyl 5-({[3-nitro-4-(1-piperidinyl)phenyl]sulfonyl}amino)isophthalate](/img/structure/B5096515.png)
![3-[2-nitro-4-(trifluoromethyl)phenoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5096517.png)

![2-{[(7-{[(1-CARBOXYPROPYL)AMINO]SULFONYL}-9H-FLUOREN-2-YL)SULFONYL]AMINO}BUTANOIC ACID](/img/structure/B5096527.png)
![3-allyl-5-{3-chloro-4-[(4-chlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5096530.png)
![METHYL 3-[(2-TOLUIDINOCARBONYL)AMINO]-2-THIOPHENECARBOXYLATE](/img/structure/B5096534.png)
![3-chloro-N-cyclopentyl-4-({1-[(2E)-4-methyl-2-pentenoyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5096543.png)
![N-[4-(4-PROPOXYBENZAMIDO)PHENYL]FURAN-2-CARBOXAMIDE](/img/structure/B5096547.png)

![2,6-DIMETHOXY-4-{[4-(2,4,5-TRIMETHOXYBENZYL)PIPERAZINO]METHYL}PHENOL](/img/structure/B5096560.png)
![2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N,N-dimethylacetamide](/img/structure/B5096567.png)
![N-[(2-fluorophenyl)methyl]-5,8-dimethoxy-4-methylquinolin-2-amine](/img/structure/B5096575.png)
![4-[[4-(2-acetamido-4-methyl-1,3-thiazol-5-yl)-1,3-thiazol-2-yl]amino]benzoic acid;hydrobromide](/img/structure/B5096604.png)
